An In-depth Technical Guide to 4-Acetoxy-3-methoxycinnamic Acid
An In-depth Technical Guide to 4-Acetoxy-3-methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid, is a chemically modified derivative of the naturally occurring phenolic compound, ferulic acid. This modification, through the acetylation of the hydroxyl group, alters its physicochemical properties, potentially influencing its bioavailability and pharmacological activity. This technical guide provides a comprehensive overview of the fundamental properties of 4-acetoxy-3-methoxycinnamic acid, including its synthesis, spectroscopic characterization, and known biological significance, primarily inferred from its close relationship to ferulic acid. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development exploring the potential of this compound.
Introduction and Chemical Identity
4-Acetoxy-3-methoxycinnamic acid is a synthetic derivative of ferulic acid, a ubiquitous phenolic acid found in the cell walls of plants. Ferulic acid is recognized for its potent antioxidant and various other pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The acetylation of the phenolic hydroxyl group in ferulic acid to form 4-acetoxy-3-methoxycinnamic acid is a strategic modification aimed at potentially improving its lipophilicity and, consequently, its absorption and bioavailability. This guide will delve into the essential technical details of this compound, providing a solid groundwork for its scientific exploration.
Chemical Structure:
Caption: Chemical structure of 4-Acetoxy-3-methoxycinnamic acid.
Core Identifiers:
| Identifier | Value |
| IUPAC Name | (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid |
| Synonyms | Acetylferulic acid, 4-Acetylferulic acid |
| CAS Number | 2596-47-6[3] |
| Molecular Formula | C₁₂H₁₂O₅[4] |
| Molecular Weight | 236.22 g/mol [4] |
| SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C |
| InChI Key | IHKNVZISLLDMOR-GQCTYLIASA-N |
Physicochemical Properties
Understanding the physicochemical properties of 4-acetoxy-3-methoxycinnamic acid is fundamental for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 193-196 °C | |
| Boiling Point | 372 °C (Predicted) | |
| Density | 1.265 g/cm³ (Predicted) | |
| Solubility | Soluble in ethanol, ethyl acetate, and other organic solvents. Limited solubility in water. | [5], [6] |
Synthesis and Manufacturing
The most common and straightforward synthesis of 4-acetoxy-3-methoxycinnamic acid involves the acetylation of its parent compound, ferulic acid.
Laboratory-Scale Synthesis Protocol
This protocol is based on the acetylation of ferulic acid using acetic anhydride in a basic medium.
Materials:
-
trans-Ferulic acid (4-hydroxy-3-methoxycinnamic acid)
-
Acetic anhydride
-
Pyridine
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (for recrystallization)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-ferulic acid in pyridine.
-
Addition of Acetylating Agent: Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture under reflux for a specified period (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the product.
-
Isolation of Crude Product: Stir the acidic mixture in an ice bath until precipitation is complete. Collect the crude 4-acetoxy-3-methoxycinnamic acid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold distilled water to remove any remaining acid and salts. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-acetoxy-3-methoxycinnamic acid as a white crystalline solid.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to deprotonate the phenolic hydroxyl group of ferulic acid, making it a more nucleophilic species to attack the acetic anhydride. It also serves as a solvent for the reaction.
-
Acetic Anhydride: Serves as the acetylating agent, providing the acetyl group that is transferred to the hydroxyl group of ferulic acid.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring the completion of the acetylation in a reasonable timeframe.
-
Acidic Work-up: The addition of hydrochloric acid protonates the pyridine, forming a water-soluble pyridinium salt, which facilitates its removal from the product. It also ensures the carboxylic acid group of the product is in its protonated form, promoting its precipitation.
-
Recrystallization: This is a standard purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures to obtain a highly pure product.
Alternative Synthesis Routes
While direct acetylation of ferulic acid is the most common method, other classical organic reactions can be employed to synthesize the core cinnamic acid structure, which can then be functionalized. These include:
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (vanillin acetate) with an acid anhydride (acetic anhydride) in the presence of its sodium or potassium salt.
-
Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.
Caption: A typical laboratory synthesis workflow for 4-acetoxy-3-methoxycinnamic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-acetoxy-3-methoxycinnamic acid.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1760 | C=O stretch | Ester |
| ~1690 | C=O stretch | Carboxylic acid (conjugated) |
| ~1630 | C=C stretch | Alkene |
| ~1515, ~1600 | C=C stretch | Aromatic ring |
| ~1200, ~1030 | C-O stretch | Ester and Ether |
An IR spectrum of acetylferulic acid has been reported, showing key stretches at 3071 cm⁻¹ (νOH), 1763 cm⁻¹ (νC=O, ester), 1700 cm⁻¹ (νC=O, acid), 1632 cm⁻¹ (νC=C), and 1223 cm⁻¹ (νC-O-C)[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of the molecule. Note: As dedicated spectra for 4-acetoxy-3-methoxycinnamic acid are not widely available in public databases, the following are predicted chemical shifts based on the analysis of similar cinnamic acid derivatives. Experimental values may vary slightly depending on the solvent and other conditions.
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | s | 3H | -OCOCH₃ (acetyl methyl) |
| ~3.9 | s | 3H | -OCH₃ (methoxy) |
| ~6.4 | d, J ≈ 16 Hz | 1H | Vinylic proton α to carbonyl |
| ~7.0-7.3 | m | 3H | Aromatic protons |
| ~7.7 | d, J ≈ 16 Hz | 1H | Vinylic proton β to carbonyl |
| ~12.5 | br s | 1H | Carboxylic acid OH |
The large coupling constant (J ≈ 16 Hz) for the vinylic protons is characteristic of a trans configuration of the double bond.
¹³C NMR (Carbon NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~21 | Acetyl methyl carbon |
| ~56 | Methoxy carbon |
| ~112-125 | Aromatic and vinylic CH carbons |
| ~135-145 | Aromatic quaternary carbons |
| ~152 | Aromatic carbon attached to the methoxy group |
| ~168 | Carboxylic acid carbonyl carbon |
| ~169 | Ester carbonyl carbon |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺): m/z = 236
-
Key Fragmentation Pathways:
-
Loss of the acetyl group (-COCH₃) leading to a fragment at m/z = 193.
-
Loss of a water molecule (-H₂O) from the carboxylic acid.
-
Decarboxylation (-CO₂) leading to a fragment at m/z = 192.
-
Biological Significance and Potential Applications
The biological activity of 4-acetoxy-3-methoxycinnamic acid is not as extensively studied as its parent compound, ferulic acid. However, its structural similarity to ferulic acid suggests that it may possess similar or modified pharmacological properties. The acetylation of the hydroxyl group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and potentially improve its bioavailability.
Inferred Activities from Ferulic Acid
Ferulic acid has been shown to exhibit a wide range of biological activities, including:
-
Antioxidant Activity: Ferulic acid is a potent scavenger of free radicals and can inhibit enzymes that catalyze the generation of reactive oxygen species[1][2].
-
Anti-inflammatory Effects: It can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.
-
Neuroprotective Properties: Studies have suggested that ferulic acid may have a protective role against neurodegenerative diseases[7].
-
Cardioprotective Effects: It has been shown to have beneficial effects on the cardiovascular system.
-
Anticancer Potential: Ferulic acid has demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis[8].
It is plausible that 4-acetoxy-3-methoxycinnamic acid may act as a prodrug, being hydrolyzed in vivo to release ferulic acid. This could potentially lead to a more sustained release and prolonged therapeutic effect. However, direct experimental evidence for this in the context of 4-acetoxy-3-methoxycinnamic acid is an area that requires further investigation.
Potential Applications in Drug Development
Given the promising biological profile of ferulic acid, 4-acetoxy-3-methoxycinnamic acid represents an interesting candidate for further investigation in several therapeutic areas:
-
Dermatology and Cosmetics: Due to the known photoprotective properties of cinnamic acid derivatives, it could be explored for use in sunscreens and skincare products.
-
Neurodegenerative Diseases: Its potential to cross the blood-brain barrier more effectively than ferulic acid makes it a candidate for studies related to Alzheimer's and Parkinson's diseases.
-
Oncology: As a potential prodrug of ferulic acid, it could be investigated for its anticancer efficacy, possibly with an improved pharmacokinetic profile.
Safety and Handling
Based on available safety data sheets, 4-acetoxy-3-methoxycinnamic acid is classified as an irritant.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Directions
4-Acetoxy-3-methoxycinnamic acid is a derivative of ferulic acid with modified physicochemical properties that may offer advantages in terms of bioavailability and therapeutic application. This guide has provided a comprehensive overview of its fundamental characteristics, including its synthesis and spectroscopic properties. While much of its biological potential is inferred from its parent compound, the unique properties of the acetylated form warrant dedicated in vitro and in vivo studies to fully elucidate its pharmacological profile and its potential as a therapeutic agent. Future research should focus on comparative studies with ferulic acid to determine if the acetyl modification indeed translates to improved efficacy and to explore its potential as a prodrug.
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